molecular formula C9H11NO B6260904 3-amino-2,3-dihydro-1H-inden-1-ol CAS No. 403672-07-1

3-amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6260904
CAS No.: 403672-07-1
M. Wt: 149.2
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Description

3-amino-2,3-dihydro-1H-inden-1-ol: is a chemical compound with the molecular formula C9H11NO It is a derivative of indan, featuring an amino group and a hydroxyl group attached to the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 3-nitro-2,3-dihydro-1H-inden-1-one. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions generally include a solvent such as ethanol and a temperature range of 25-50°C.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-amino-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3-nitro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of fully saturated indane derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: 3-amino-2,3-dihydro-1H-inden-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino and hydroxyl groups.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions, influencing the activity of these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 2-amino-2,3-dihydro-1H-inden-1-ol
  • 3-hydroxy-2,3-dihydro-1H-inden-1-amine
  • 2,3-dihydro-1H-inden-1-ol

Uniqueness: 3-amino-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both amino and hydroxyl groups on the indane ring system. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure provides a versatile platform for the synthesis of complex molecules and the study of biochemical interactions.

Properties

CAS No.

403672-07-1

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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